3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of difluoromethoxy and fluorobenzyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to form the pyrazole aldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the growth of bacteria by interfering with essential biological processes, such as cell wall synthesis or protein function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-fluorobenzyl)-1H-pyrazole include other pyrazole derivatives, such as:
- 3,5-bis(trifluoromethyl)pyrazole
- N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17F5N2O2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H17F5N2O2/c25-18-3-1-2-15(12-18)14-31-22(17-6-10-20(11-7-17)33-24(28)29)13-21(30-31)16-4-8-19(9-5-16)32-23(26)27/h1-13,23-24H,14H2 |
InChI Key |
FIDYZZSYWYLHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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